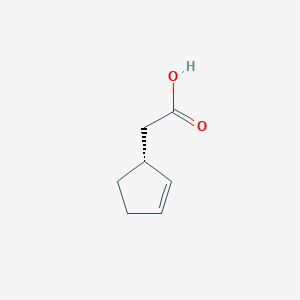

(1R)-2-Cyclopentene-1alpha-acetic acid

Description

Historical Context and Significance of Cyclopentene (B43876) Derivatives in Medicinal Chemistry and Natural Product Synthesis

The cyclopentene moiety is a structural feature present in a vast array of biologically active compounds. Historically, the recognition of cyclopentene derivatives as important synthetic targets surged with the isolation and structural elucidation of the prostaglandins (B1171923) in the mid-20th century. pageplace.de Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of effects, including regulation of inflammation, blood pressure, and muscle contraction. nih.gov Their potent biological activities and complex structures presented a significant challenge and a major driving force for the development of new synthetic methodologies.

The cyclopentane (B165970) ring is a common scaffold in numerous natural products, making cyclopentene derivatives crucial intermediates in their total synthesis. researchgate.netoregonstate.edu The synthesis of these natural products has not only provided access to potentially therapeutic agents but has also spurred innovation in the field of organic synthesis, leading to the discovery of new reactions and strategies. rsc.org

Table 2: Examples of Biologically Active Classes Containing the Cyclopentane/Cyclopentene Ring

| Class of Compound | Significance |

|---|---|

| Prostaglandins | Hormone-like substances involved in inflammation, pain, and fever. pageplace.dersc.org |

| Isoprostanes | Prostaglandin (B15479496) isomers used as markers of oxidative stress. nih.gov |

| Jasmonates | A group of plant hormones that regulate growth and development. nih.gov |

| Clavulones | Marine natural products with potential anti-inflammatory activity. nih.gov |

| Carbocyclic Nucleosides | Antiviral and anticancer agents where a cyclopentane ring replaces the sugar moiety. acs.org |

Retrosynthetic Analysis of (1R)-2-Cyclopentene-1alpha-acetic acid and Related Chiral Building Blocks

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comub.edu For a chiral molecule like this compound, the analysis must also account for the origin of its stereochemistry.

A common retrosynthetic approach to this compound involves disconnecting the acetic acid side chain, identifying a simpler cyclopentene precursor. The key challenge is the stereoselective formation of the chiral center. This can be achieved through several strategies, including:

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution: Separating a racemic mixture of the compound or a precursor into its individual enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent. acs.org

Chiral pool synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.

A plausible retrosynthetic pathway might start by identifying (R)-cyclopent-2-enecarboxylic acid as a key intermediate. nih.govresearchgate.net This precursor could, in turn, be derived from a racemic cyclopentene derivative through an enzymatic resolution or asymmetric synthesis. The ability to prepare such enantiomerically pure cyclopentane building blocks is crucial for the synthesis of biologically active cyclopentanoids. researchgate.net

Table 3: Key Concepts in the Retrosynthesis of Chiral Cyclopentenes

| Concept | Description |

|---|---|

| Target Molecule (TGT) | The molecule to be synthesized, e.g., this compound. |

| Transform | The reverse of a synthetic reaction used in the analysis. ub.edu |

| Synthon | An idealized fragment, usually a cation or anion, resulting from a disconnection. |

| Chiral Auxiliary | A chiral compound that is temporarily incorporated into a synthesis to control stereochemistry. |

| Enzymatic Resolution | The use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for their separation. acs.org |

Overview of Research Trajectories for this compound

Research involving this compound and related chiral synthons primarily focuses on their application as intermediates in the total synthesis of natural products and pharmaceutical agents. The demand for enantiomerically pure compounds in drug development continues to drive research in this area.

Current research trajectories include:

Prostaglandin Synthesis: This remains a significant area of application. The core structure of this compound is closely related to the cyclopentane core of prostaglandins, making it an ideal starting material for the synthesis of various prostaglandin analogs. rsc.orgnih.gov These analogs are investigated for improved therapeutic properties and fewer side effects.

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient and selective ways to synthesize chiral building blocks. Research focuses on developing new catalytic asymmetric reactions that can produce these compounds in high yield and high enantiomeric purity, reducing waste and cost.

Synthesis of Diverse Cyclopentanoids: Beyond prostaglandins, this building block is used to access a wide range of other cyclopentanoid natural products and their analogs. nih.govresearchgate.net These synthetic targets are often chosen for their interesting biological activities, which can range from anti-inflammatory to anticancer properties. The versatility of the cyclopentene ring allows for diverse chemical modifications to create libraries of compounds for biological screening. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-cyclopent-2-en-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRZTJAACCRFRV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r 2 Cyclopentene 1alpha Acetic Acid

Total Synthesis Approaches to (1R)-2-Cyclopentene-1alpha-acetic acid

Total synthesis provides a means to construct complex molecules from simpler, readily available starting materials. For this compound, these approaches are designed to control the absolute stereochemistry at the chiral center.

Enantioselective Synthesis Strategies for this compound

Enantioselective strategies are paramount in producing the specific (1R) enantiomer. These methods employ chiral catalysts, auxiliaries, or enzymes to influence the stereochemical outcome of the reaction.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. In the context of this compound, the focus is often on the catalytic asymmetric construction of a suitable cyclopentenone precursor. Chiral Brønsted acids have been successfully used in catalyzing the Piancatelli rearrangement of furylcarbinols to produce valuable aminocyclopentenones with high enantioselectivity, which can then be converted to the desired cyclopentene (B43876) core nih.gov. Another approach involves the rhodium-catalyzed asymmetric arylative cyclization, which can yield cyclopentene derivatives with excellent stereocontrol nih.gov.

A notable strategy involves the domino Michael/Michael reaction mediated by a diphenylprolinol silyl ether organocatalyst. This method allows for the construction of a trisubstituted cyclopentanone (B42830) with three contiguous stereogenic centers, which is a key intermediate for the Corey lactone, a direct precursor to this compound. This reaction proceeds with excellent enantioselectivity and establishes the required stereochemistry in a single pot nih.govrsc.org.

Table 1: Asymmetric Catalysis Approaches for Cyclopentene Core Synthesis

| Catalytic System | Reaction Type | Key Intermediate | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | Piancatelli Rearrangement | Aminocyclopentenone | High ee and de | nih.gov |

| Diphenylprolinol silyl ether | Domino Michael/Michael | Trisubstituted cyclopentanone | Excellent ee | nih.govrsc.org |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product wikipedia.orgwikiwand.com.

A more direct application involves the use of chiral auxiliaries such as pseudoephedrine or oxazolidinones to control the stereoselective alkylation of an enolate. For instance, an acetic acid moiety can be attached to a chiral auxiliary, and its enolate can then be reacted with a cyclopentenyl electrophile. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to a diastereoselective product. Subsequent cleavage of the auxiliary affords the desired this compound nih.gov. D-glucose-derived chiral auxiliaries have also been employed in the enantioselective synthesis of cross-conjugated cyclopentenones, which are valuable precursors nih.gov.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Pseudoephedrine | Asymmetric alkylation | Forms crystalline derivatives, high diastereoselectivity |

| Oxazolidinones (Evans auxiliaries) | Aldol reactions, alkylations | Highly predictable stereochemical outcome |

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. In the synthesis of precursors for this compound, enzymes can be used for kinetic resolutions or asymmetric desymmetrization of meso compounds uni-graz.at.

For example, lipases are commonly used for the kinetic resolution of racemic alcohols or the hydrolysis of racemic esters. A racemic precursor to the target molecule, such as a 4-hydroxycyclopent-2-en-1-yl derivative, can be subjected to enzymatic acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity uni-graz.at.

Chemoenzymatic Synthesis of this compound and its Precursors

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. This approach has been particularly successful in the synthesis of prostaglandins (B1171923) and their intermediates bohrium.comnih.govresearchgate.netresearchgate.net.

A recent and highly efficient chemoenzymatic route to prostaglandins involves the synthesis of a bromohydrin, which serves as a radical equivalent of the Corey lactone. This key intermediate is prepared in just two steps with high enantioselectivity, starting from a meso-diol. The enzymatic step involves a highly selective desymmetrization of the diol, followed by a series of chemical transformations to yield the bromohydrin. This intermediate can then be elaborated to prostaglandins, and by extension, to this compound bohrium.comnih.govresearchgate.net.

Table 3: Key Steps in a Chemoenzymatic Prostaglandin (B15479496) Synthesis

| Step | Transformation | Reagents/Enzyme | Key Outcome | Reference |

|---|---|---|---|---|

| 1 | Enzymatic Desymmetrization | Lipase (B570770) | Enantiopure monoacetate | bohrium.comnih.govresearchgate.net |

| 2 | Johnson-Claisen Rearrangement | Triethyl orthoacetate, propionic acid | Stereospecific ester formation | researchgate.net |

Multi-Step Linear Syntheses of this compound

Multi-step linear syntheses involve a sequential series of reactions to build up the target molecule. The landmark total synthesis of prostaglandins by E.J. Corey provides a classic example of a linear synthesis that proceeds through an intermediate that can be converted to this compound nih.gov.

The Corey synthesis starts with a Diels-Alder reaction to construct a bicyclic system, which effectively sets the relative stereochemistry of several chiral centers. A key intermediate, the Corey lactone, is a versatile precursor for various prostaglandins. The synthesis of the Corey lactone has been a target of many synthetic efforts, with modern approaches focusing on improving efficiency and stereoselectivity nih.govrsc.orggoogle.comnih.gov.

The Corey lactone can be converted to this compound through a series of well-established transformations. This typically involves the reduction of the lactone to a lactol, followed by a Wittig reaction to introduce the acetic acid side chain (or a precursor thereof). Subsequent functional group manipulations can then yield the target acid.

Precursor-Based Synthesis of this compound

Precursor-based syntheses leverage existing molecular frameworks to construct the target compound. These methods are often advantageous as they can reduce the number of synthetic steps and utilize readily available starting materials.

Derivatization from Naturally Occurring Chiral Pools

The chiral pool is the collection of abundant, enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org Utilizing these natural building blocks is a powerful strategy in asymmetric synthesis, as the inherent chirality of the starting material can be transferred to the final product, obviating the need for a resolution step or an asymmetric catalyst. wikipedia.org

The synthesis of this compound can be envisioned starting from natural products that contain a five-membered ring or a precursor that can be readily cyclized. For example, certain sugars or terpene derivatives can be chemically transformed through a series of reactions including cyclization, oxidation, reduction, and functional group interconversions to yield the desired chiral cyclopentene structure. This strategy is particularly effective if the desired molecule closely resembles an inexpensive and readily available natural product. wikipedia.org

Semisynthetic Routes from Related Cyclopentenones or Cyclopentenols

Chiral cyclopentenones and cyclopentenols are highly valuable precursors in asymmetric synthesis due to the wide array of chemical transformations available for the enone structural motif. acs.org These precursors can be obtained through various methods, including the chemical or enzymatic resolution of racemic mixtures or through asymmetric synthesis. acs.orgresearchgate.net

A common route to this compound involves starting with a suitably substituted chiral cyclopentenone. The synthesis can proceed via a 1,4-conjugate addition of a nucleophilic two-carbon synthon to the enone. This key step establishes the carbon skeleton of the side chain. Subsequent chemical modifications, such as reduction of the ketone and elimination, would lead to the final product. The stereochemistry of the final product is controlled by the chirality of the starting cyclopentenone and the conditions of the conjugate addition reaction. Alternatively, starting from a chiral cyclopentenol allows for direct manipulation of the hydroxyl group to introduce the acetic acid side chain, for example, through an allylic substitution reaction.

Table 1: Comparison of Precursor-Based Synthetic Strategies

| Strategy | Starting Material Example | Key Transformation(s) | Advantages |

|---|---|---|---|

| Chiral Pool Synthesis | Terpenes (e.g., Verbenone) wikipedia.org | Ring rearrangement, functional group manipulation | Utilizes naturally abundant, enantiopure starting materials. |

| Semisynthesis | Chiral 4-hydroxycyclopentenone acs.org | 1,4-conjugate addition, stereoselective reduction | High versatility, well-established chemistry for cyclopentenones. acs.org |

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsphinxsai.com This approach is increasingly important in the synthesis of fine chemicals and pharmaceuticals. nih.gov

Solvent-Free Reactions and Alternative Solvents

A key principle of green chemistry is the reduction or replacement of hazardous solvents. Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs), which pose environmental and health risks. Solvent-free, or solid-state, reactions represent an ideal green alternative, where reactions occur between neat reactants without any solvent medium. cmu.edu When a solvent is necessary, greener alternatives are sought. Water is considered an inexpensive and environmentally benign solvent. sphinxsai.com Other alternatives include bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered more sustainable than many conventional ether solvents. researchgate.net The application of these principles to the synthesis of this compound would involve redesigning reaction steps to be performed neat, in water, or in these alternative green solvents, thereby minimizing the environmental footprint of the process.

Atom Economy and E-Factor Considerations in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.com A reaction with high atom economy is inherently "greener" as it generates less waste. The concept was developed to encourage chemists to design syntheses that maximize the incorporation of all materials used in the process into the final product. wikipedia.org

The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a different but complementary metric. It is defined as the total mass of waste generated per mass of product. wikipedia.orgchembam.com Unlike atom economy, the E-factor accounts for all waste, including solvent losses and by-products from reagents. In the pharmaceutical industry, E-factors can be notoriously high, often ranging from 25 to over 100, meaning that for every kilogram of product, 25 to 100 kilograms of waste are produced. chembam.comresearchgate.net

Evaluating the synthesis of this compound using these metrics would involve a detailed analysis of each step. A synthetic route with high atom economy would favor addition reactions (which have 100% theoretical atom economy) over substitution or elimination reactions that generate stoichiometric by-products. To minimize the E-factor, a process would need to be designed with high-yielding reactions, recyclable catalysts, minimal use of stoichiometric reagents, and efficient solvent use and recycling.

Table 2: Green Chemistry Metrics in Synthesis

| Metric | Definition | Ideal Value | Relevance to Synthesis |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% chembam.com | High (approaching 100%) | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. |

| E-Factor | Total mass of waste / Mass of product chembam.com | Low (approaching 0) | Provides a holistic measure of the waste generated in a process, including solvent and reagent waste. wikipedia.org |

Stereochemical Elucidation and Confirmation for 1r 2 Cyclopentene 1alpha Acetic Acid

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the stereochemical features of chiral molecules in solution. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the constitution and relative stereochemistry of a molecule. For (1R)-2-Cyclopentene-1alpha-acetic acid, ¹H and ¹³C NMR spectroscopy provide key insights into the connectivity and the spatial relationships between protons and carbon atoms.

The relative stereochemistry can be inferred from the coupling constants (J-values) between protons and through-space interactions detected by the Nuclear Overhauser Effect (NOE). nih.gov In the cyclopentene (B43876) ring, the coupling constants between adjacent protons are dependent on the dihedral angle between them, which in turn is defined by the ring's conformation and the cis/trans relationship of the substituents. For a cyclopentene ring, which typically adopts an envelope conformation, the spatial relationship between the substituent at C1 and the protons on the ring can be established. researchgate.netyoutube.com

A key feature for confirming the 'alpha' configuration of the acetic acid side chain would be the observation of NOE correlations between the proton at C1 and the cis-protons on the adjacent C5 and C2 positions of the ring. The absence of such correlations with trans-protons would provide strong evidence for the assigned relative stereochemistry.

While ¹H NMR is instrumental, ¹³C NMR provides information on the chemical environment of each carbon atom. The chemical shifts of the carbons in the cyclopentene ring are influenced by the stereochemistry of the substituents.

Below is a hypothetical table of expected ¹H NMR data for this compound, based on known chemical shift ranges for similar structural motifs. chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | 2.8 - 3.2 | m | - |

| H2 | 5.6 - 5.8 | m | - |

| H3 | 5.7 - 5.9 | m | - |

| H4 | 2.2 - 2.5 | m | - |

| H5 | 2.1 - 2.4 | m | - |

| CH₂ (acetic acid) | 2.3 - 2.6 | d | 7-8 |

| COOH | 10 - 12 | s | - |

This is a table of expected values. Actual experimental values may vary.

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. libretexts.org

ORD measures the change in optical rotation as a function of wavelength. A chiral molecule will exhibit a plain curve or a more complex curve with peaks and troughs, known as a Cotton effect, in the vicinity of a chromophore's absorption band. The sign of the Cotton effect can often be correlated with the absolute stereochemistry of the molecule. google.com

CD spectroscopy measures the difference in absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. For this compound, the double bond and the carboxyl group act as chromophores. The sign and intensity of the CD signals are highly sensitive to the stereochemistry. copernicus.org

For unsaturated carboxylic acids, the sign of the Cotton effect in the CD spectrum associated with the π-π* transition of the double bond and the n-π* transition of the carboxyl group can be used to assign the absolute configuration at C1. nih.gov A positive Cotton effect for a specific electronic transition would be expected for the (1R) enantiomer, while the (1S) enantiomer would show a negative Cotton effect of equal magnitude.

Below is a hypothetical table summarizing the expected chiroptical data for this compound.

| Technique | Wavelength Range (nm) | Expected Observation |

| ORD | 200 - 400 | Positive Cotton effect |

| CD | 200 - 300 | Positive CD band for π-π* transition |

This is a table of expected values based on empirical rules for similar compounds.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires a single crystal of the compound, which can sometimes be challenging to obtain for liquids or low-melting solids like this compound.

To facilitate crystallization, the carboxylic acid is often converted into a crystalline derivative, for example, by forming a salt with a chiral amine or an ester with an alcohol containing a heavy atom. The presence of a heavy atom also aids in the determination of the absolute configuration through anomalous dispersion. researchgate.net

Once a suitable crystal is obtained and analyzed, the resulting electron density map provides the precise coordinates of each atom in the crystal lattice. This allows for the unambiguous assignment of the R/S configuration at the chiral center and the cis/trans relationship of the substituents on the cyclopentene ring. The solid-state conformation of the molecule is also revealed. nih.gov

Chemical Derivatization for Stereochemical Proof

Chemical derivatization, in conjunction with other analytical techniques, can be a powerful tool for confirming stereochemistry. This involves converting the molecule of interest into a known compound or a derivative whose stereochemistry can be more easily determined.

One common strategy is to convert the chiral molecule into a diastereomer by reacting it with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers will have different physical properties, including different retention times in chromatography and distinct signals in NMR spectra, which can be used to distinguish them.

For this compound, the carboxylic acid group could be esterified with a chiral alcohol, such as (R)- or (S)-2-butanol. The resulting diastereomeric esters could then be analyzed by NMR spectroscopy. The chemical shifts of the protons and carbons near the chiral centers will differ between the two diastereomers, allowing for the assignment of the absolute configuration of the original acid by comparing the spectra to those of known standards or by applying empirical rules.

Computational Chemistry for Stereochemical Validation

Computational chemistry provides a theoretical framework to validate experimentally determined stereochemistry and to predict chiroptical properties. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different possible stereoisomers and their corresponding NMR, ORD, and CD spectra. nih.gov

By comparing the computationally predicted spectra with the experimental spectra, the most likely stereoisomer can be identified. For this compound, theoretical calculations could be used to predict the CD spectrum for both the (1R) and (1S) enantiomers. The enantiomer whose calculated spectrum matches the experimental spectrum would have its absolute configuration confirmed. researchgate.net

Furthermore, computational methods can be used to perform a conformational analysis of the flexible cyclopentene ring, identifying the most stable conformations and their relative populations. This information is valuable for interpreting NMR data, particularly coupling constants and NOE effects. researchgate.net

Below is a hypothetical data table comparing experimental and computationally predicted chiroptical data.

| Method | Parameter | Experimental Value | Calculated Value for (1R) | Calculated Value for (1S) |

| CD | λmax (nm) | ~210 | 212 | 212 |

| Δε (M⁻¹cm⁻¹) | +5.2 | +5.5 | -5.4 | |

| ORD | [α]D (degrees) | +120 | +125 | -124 |

This is a table of hypothetical data for illustrative purposes.

Chemical Reactivity and Transformations of 1r 2 Cyclopentene 1alpha Acetic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in (1R)-2-Cyclopentene-1alpha-acetic acid is amenable to a variety of standard transformations, allowing for its conversion into other important functional groups such as esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification is a fundamental reaction of carboxylic acids, and this compound readily undergoes this transformation in the presence of an alcohol and an acid catalyst. This reaction is crucial for introducing a wide range of alkoxy groups, which can modify the compound's physical and biological properties. For instance, the synthesis of various ester derivatives can be achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Amidation , the formation of an amide from a carboxylic acid and an amine, is another key transformation. Direct condensation of this compound with an amine is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species to facilitate amide bond formation under milder conditions. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.uk The general scheme for these reactions is presented below.

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | This compound ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF) | (1R)-2-Cyclopentene-1alpha-acetamide derivative |

Reduction to Alcohol and Oxidation to Aldehyde/Ketone

The carboxylic acid moiety can be reduced to a primary alcohol, yielding (1R)-2-(cyclopent-2-en-1-yl)ethanol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. nih.govmdpi.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during workup to afford the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

The resulting primary alcohol can be subsequently oxidized to the corresponding aldehyde, (1R)-2-(cyclopent-2-en-1-yl)acetaldehyde. This selective oxidation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose. fishersci.ca Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would lead to the reformation of the carboxylic acid.

| Transformation | Starting Material | Reagents and Conditions | Product |

| Reduction | This compound | 1. LiAlH₄, Dry Ether 2. H₃O⁺ | (1R)-2-(cyclopent-2-en-1-yl)ethanol |

| Oxidation | (1R)-2-(cyclopent-2-en-1-yl)ethanol | PCC or DMP, CH₂Cl₂ | (1R)-2-(cyclopent-2-en-1-yl)acetaldehyde |

Cyclopentene (B43876) Ring Transformations

The cyclopentene ring, with its strained double bond, is a site of rich chemical reactivity, allowing for a variety of transformations that can introduce new functional groups and stereocenters.

Double Bond Hydrogenation and Functionalization

Hydrogenation of the double bond in this compound or its ester derivatives leads to the corresponding saturated cyclopentane (B165970) derivative. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). osi.lvorganic-chemistry.org The hydrogenation generally occurs from the less sterically hindered face of the double bond, which can lead to specific diastereomers depending on the substrate and reaction conditions.

Beyond simple saturation, the double bond can be functionalized in various ways. For instance, radical additions can introduce a range of substituents. The reactivity of the double bond also makes it a suitable substrate for various cycloaddition reactions, further expanding the synthetic utility of this scaffold. nih.gov

Epoxidation and Dihydroxylation of the Olefin

Epoxidation of the cyclopentene ring involves the addition of an oxygen atom across the double bond to form a three-membered oxirane ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The stereochemistry of the epoxidation is often directed by the existing stereocenter in the molecule, leading to the formation of a specific diastereomer of the epoxide. These epoxides are valuable intermediates as they can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Dihydroxylation of the double bond results in the formation of a vicinal diol. This can be achieved with either syn or anti stereochemistry depending on the reagents used. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.org Anti-dihydroxylation is typically a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

| Reaction | Reagents and Conditions | Stereochemistry | Product |

| Epoxidation | m-CPBA, CH₂Cl₂ | Stereospecific | (1R)-2,3-epoxycyclopentylacetic acid derivative |

| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | Syn-addition | (1R)-2,3-dihydroxycyclopentylacetic acid derivative |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-addition | (1R)-2,3-dihydroxycyclopentylacetic acid derivative |

Ring-Opening and Ring-Expansion Reactions

The strained nature of the cyclopentene ring makes it susceptible to ring-opening reactions . One notable example is ring-opening metathesis polymerization (ROMP), where a suitable metal carbene catalyst can polymerize cyclopentene derivatives to form functionalized polyolefins. rsc.orgresearchgate.netrsc.org This method allows for the synthesis of polymers with the acetic acid side chain regularly incorporated along the polymer backbone.

Ring-expansion reactions offer a pathway to larger ring systems from cyclopentene precursors. oregonstate.edusci-hub.se For instance, the treatment of functionalized cyclopentene derivatives under specific conditions can induce skeletal rearrangements to form cyclohexene (B86901) or other larger ring structures. These transformations are often driven by the release of ring strain and can be promoted by various reagents, including acids or transition metals. While specific examples for this compound are not extensively documented, the general principles of cyclopentene ring expansions suggest its potential as a precursor for more complex cyclic systems. rsc.org

Alpha-Carbon Functionalization

The carbon atom adjacent to the carboxyl group (the α-carbon) is activated for functionalization due to the electron-withdrawing nature of the carboxylic acid. Reactions at this position typically proceed through the formation of an enolate or a similar reactive intermediate.

Direct alkylation and acylation of the α-carbon of carboxylic acids can be challenging. More commonly, these reactions are performed on derivatives such as esters. The ester of (1R)-2-Cyclopentene-1α-acetic acid can be deprotonated at the α-position using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate can then react with various electrophiles, including alkyl halides and acyl chlorides.

The stereochemical outcome of these reactions is influenced by the existing stereocenter at the 1-position of the cyclopentene ring. The approach of the electrophile to the enolate is often directed to the less sterically hindered face, leading to a diastereoselective transformation. The choice of base, solvent, and reaction temperature can significantly impact the diastereomeric ratio of the products.

Table 1: Representative Alpha-Alkylation and Acylation Reactions

| Reaction | Substrate Derivative | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|---|

| Alkylation | Methyl (1R)-2-cyclopentene-1α-acetate | 1. LDA, THF, -78 °C | Methyl iodide | Methyl 2-((1R)-cyclopent-2-en-1-yl)propanoate |

The α-carbon of (1R)-2-Cyclopentene-1α-acetic acid can undergo halogenation. A classic method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with a halogen (e.g., Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide, which then enolizes and reacts with the halogen at the α-position. Subsequent hydrolysis yields the α-halogenated carboxylic acid.

Alternatively, the ester derivative can be halogenated at the α-position via its enolate. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for this purpose. The stereoselectivity of these reactions is, again, influenced by the chiral center on the cyclopentene ring.

Table 2: Alpha-Halogenation Reactions | Reaction | Substrate | Reagents | Expected Major Product | | --- | --- | --- | | Bromination (HVZ) | (1R)-2-Cyclopentene-1α-acetic acid | 1. Br₂, PBr₃ (cat.) 2. H₂O | (R)-2-Bromo-2-((1R)-cyclopent-2-en-1-yl)acetic acid | | Bromination (enolate) | Methyl (1R)-2-cyclopentene-1α-acetate | 1. LDA, THF, -78 °C 2. NBS | Methyl (R)-2-bromo-2-((1R)-cyclopent-2-en-1-yl)acetate |

Regioselective and Stereoselective Reactions of this compound

The double bond in the cyclopentene ring is a key site for regioselective and stereoselective transformations. The facial selectivity of these reactions is often dictated by the steric hindrance imposed by the acetic acid side chain.

One of the most notable stereoselective reactions involving this compound and its derivatives is iodolactonization . wikipedia.orgchemistnotes.com When (1R)-2-Cyclopentene-1α-acetic acid is treated with iodine (I₂) in the presence of a mild base such as sodium bicarbonate, an intramolecular cyclization occurs. chemistnotes.com The reaction proceeds via the formation of an iodonium (B1229267) ion intermediate from the double bond. The carboxylate then acts as an internal nucleophile, attacking the iodonium ion to form a γ-lactone. This reaction is highly stereospecific and is a key step in the synthesis of prostaglandins (B1171923), establishing the stereochemistry of multiple chiral centers in a single step. wikipedia.org

Epoxidation of the double bond, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can also proceed with high stereoselectivity. The peroxy acid will preferentially approach the double bond from the less sterically hindered face, which is generally the face opposite to the acetic acid side chain. This results in the formation of a single diastereomer of the corresponding epoxide.

Hydroboration-oxidation is another important regioselective and stereoselective reaction. Treatment of (1R)-2-Cyclopentene-1α-acetic acid or its ester with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., with H₂O₂ and NaOH) leads to the anti-Markovnikov addition of water across the double bond. The boron atom adds to the less substituted carbon of the double bond, and the subsequent oxidation replaces the boron with a hydroxyl group. The addition of the hydroborane reagent occurs from the less sterically hindered face of the cyclopentene ring, leading to a specific diastereomer of the resulting alcohol. vaia.commasterorganicchemistry.com

Table 3: Regioselective and Stereoselective Reactions at the Double Bond

| Reaction | Reagents | Key Intermediate/Transition State | Expected Major Product |

|---|---|---|---|

| Iodolactonization | I₂, NaHCO₃ | Bridged iodonium ion | A bicyclic γ-iodolactone |

| Epoxidation | m-CPBA | Peroxy acid complex | An epoxide with specific stereochemistry |

Derivatives and Analogs of 1r 2 Cyclopentene 1alpha Acetic Acid

Synthesis of Structurally Modified Analogs of (1R)-2-Cyclopentene-1alpha-acetic acid

The strategic modification of the parent compound, this compound, allows for the exploration of structure-activity relationships and the generation of novel chemical entities. Synthetic efforts have been directed towards both the carbocyclic core and the pendant carboxylic acid functionality.

Modifications at the Cyclopentene (B43876) Ring

The cyclopentene ring offers multiple sites for functionalization, enabling the introduction of various substituents that can significantly alter the molecule's properties. Common modifications include alkylation, halogenation, and the introduction of hydroxyl groups. These transformations often leverage the reactivity of the double bond or the allylic positions.

For instance, the synthesis of 3-alkyl-cyclopentane-1,2-diones has been achieved through a process involving the condensation of glutaric acid and oxalic acid esters, followed by alkylation. This general approach highlights a pathway to introduce alkyl substituents onto the cyclopentane (B165970) core, which can then be further elaborated to analogs of the target acid. google.com Furthermore, the synthesis of highly substituted cyclopentanes can be achieved through N-heterocyclic carbene-catalyzed additions to unsaturated ketoesters, a method that allows for the creation of multiple contiguous stereocenters. nih.gov The synthesis of cyclopentene derivatives through various cycloaddition and cycloisomerization reactions is also well-documented, providing routes to a wide range of substituted cyclopentene cores. organic-chemistry.orgfigshare.com

Modifications of the Acetic Acid Side Chain

The acetic acid side chain is another key site for structural diversification. Standard carboxylic acid chemistry provides a versatile toolkit for these modifications.

Esterification and Amidation: The carboxyl group can be readily converted to esters and amides through reactions with a wide range of alcohols and amines, respectively. libretexts.org For example, the esterification of 2-cyclopentene-1-acetic acid with ethanol, catalyzed by acid or lipase (B570770), yields the corresponding ethyl ester. ontosight.ai Similarly, reaction with 1-methylheptyl alcohol produces the 1-methylheptyl ester. ontosight.ai These reactions are fundamental in altering the lipophilicity and other physicochemical properties of the parent molecule.

Halogenation: Halogenated derivatives of the acetic acid moiety can also be synthesized, offering precursors for further functionalization. mdpi.com

The table below summarizes some of the key synthetic modifications applied to the this compound scaffold.

| Modification Type | Reagents and Conditions | Resulting Analog Type |

| Ring Alkylation | Dialkyl esters of glutaric and oxalic acid, alkali metal alkoxide, alkyl halide | 3-Alkyl-cyclopentane derivatives |

| Ring Functionalization | N-heterocyclic carbene catalysis, unsaturated ketoesters | Highly substituted cyclopentane derivatives |

| Esterification | Alcohols (e.g., ethanol, 1-methylheptyl alcohol), acid or lipase catalyst | Esters of 2-cyclopentene-1-acetic acid |

| Amidation | Amines, coupling agents | Amides of 2-cyclopentene-1-acetic acid |

Chiral Purity and Enantiomeric Excess of this compound Derivatives

The biological activity and utility of chiral molecules are often highly dependent on their enantiomeric purity. Therefore, the resolution of racemic mixtures and the accurate determination of enantiomeric excess (e.e.) are critical aspects of the chemistry of this compound derivatives.

Methods for Chiral Resolution

Several techniques are employed to separate the enantiomers of chiral cyclopentene derivatives.

Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties, can often be separated by fractional crystallization. unchainedlabs.comlibretexts.org Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org The choice of resolving agent and crystallization solvent is crucial for successful separation. unchainedlabs.comrsc.org

Enzymatic Resolution: Enzymes, particularly lipases, can exhibit high enantioselectivity and are widely used for the kinetic resolution of racemic mixtures. acs.org For instance, lipase-catalyzed esterification of a racemic alcohol or hydrolysis of a racemic ester can proceed enantioselectively, leaving one enantiomer unreacted. acs.org This method has been applied to the resolution of hydroxylated cyclopentenone precursors. acs.org

The following table provides an overview of common chiral resolution methods applicable to derivatives of this compound.

| Resolution Method | Principle | Example of Application |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic carboxylic acids using chiral amines. libretexts.org |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., esterification, hydrolysis). | Lipase-catalyzed resolution of hydroxylated cyclopentenone precursors. acs.org |

Analytical Techniques for Enantiomeric Purity (e.g., Chiral HPLC, GC)

Once a chiral separation is performed, or to assess the enantiomeric purity of a product from an asymmetric synthesis, specialized analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. mdpi.comeijppr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile for the separation of a broad range of chiral compounds, including carboxylic acids. eijppr.comresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. hplc.eu

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC offers high resolution and sensitivity. chromatographyonline.com Similar to chiral HPLC, this technique employs a capillary column coated with a chiral stationary phase. nih.gov Cyclodextrin (B1172386) derivatives are commonly used as CSPs in chiral GC for the separation of a wide variety of enantiomers. chromatographyonline.com In some cases, derivatization of the analyte, such as conversion of a carboxylic acid to a more volatile ester, may be necessary to improve chromatographic performance. nih.gov

The table below summarizes the key analytical techniques for determining the enantiomeric purity of this compound derivatives.

| Analytical Technique | Principle | Key Components |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phase (e.g., polysaccharide-based), mobile phase. eijppr.comchiralpedia.com |

| Chiral GC | Differential partitioning of volatile enantiomers on a chiral stationary phase. | Chiral Stationary Phase (e.g., cyclodextrin derivatives), carrier gas. chromatographyonline.com |

Applications of 1r 2 Cyclopentene 1alpha Acetic Acid As a Chiral Building Block

Role in the Total Synthesis of Complex Natural Products

The rigid, stereodefined framework of (1R)-2-Cyclopentene-1alpha-acetic acid provides an excellent starting point for the stereocontrolled synthesis of intricate natural products. Its cyclopentene (B43876) core is a common motif in numerous biologically active compounds, and the carboxylic acid side chain offers a convenient handle for further chemical transformations.

Prostaglandin (B15479496) Analogs and Related Eicosanoids

The most prominent application of this compound and its derivatives lies in the synthesis of prostaglandins (B1171923) and their analogs. Prostaglandins are a class of eicosanoid lipid compounds that exhibit a broad range of physiological effects. The pioneering work of E.J. Corey established a synthetic route to various prostaglandins, where a key intermediate, often referred to as the "Corey lactone," is derived from a chiral cyclopentene precursor.

Modern synthetic strategies continue to leverage similar chiral cyclopentene building blocks to access a diverse array of prostaglandin analogs with improved therapeutic properties. For instance, a concise chemoenzymatic synthesis method has been developed for several representative prostaglandins, achieving the final products in 5 to 7 steps. nih.gov This approach utilizes a common intermediate that is a functional equivalent of the Corey lactone, highlighting the enduring importance of this synthetic strategy. nih.gov The synthesis of these analogs often involves the sequential installation of two side chains onto the cyclopentene core, with the stereochemistry of the starting material dictating the absolute configuration of the final product.

The following table summarizes some key prostaglandin analogs and the role of chiral cyclopentene precursors in their synthesis:

| Prostaglandin Analog | Therapeutic Use | Role of Chiral Cyclopentene Precursor |

| Latanoprost | Glaucoma | Provides the core cyclopentane (B165970) ring with the correct stereochemistry for the side chains. |

| Bimatoprost | Glaucoma, Eyelash growth | Serves as the foundational chiral scaffold for the construction of the molecule. |

| Travoprost | Glaucoma | The enantiomerically pure cyclopentene core is essential for its biological activity. |

| Cloprostenol | Veterinary medicine (luteolytic agent) | The synthesis relies on the stereodefined cyclopentene ring to build the complex structure. |

| Fluprostenol | Veterinary medicine (luteolytic agent) | The chiral cyclopentene starting material ensures the correct spatial arrangement of functional groups. |

Chiral Ligands and Catalysts

The chiral scaffold of this compound can be elaborated into chiral ligands for asymmetric catalysis. While direct applications of the parent acid in this context are not extensively documented, the broader class of chiral cyclopentane and cyclopentene derivatives has been successfully employed. These ligands can coordinate with metal centers to create chiral catalysts that can induce enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenation, conjugate additions, and cycloadditions. The rigidity of the cyclopentene ring helps to create a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.

Other Bioactive Molecules Featuring Cyclopentene Cores

Beyond prostaglandins, the cyclopentene core is a key structural feature in a variety of other bioactive natural products. This compound and its derivatives serve as valuable starting materials for the enantioselective synthesis of these molecules.

Carbocyclic Nucleosides: These are nucleoside analogs where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability. Chiral cyclopentene intermediates are crucial for the enantioselective synthesis of carbocyclic nucleosides with potent antiviral and anticancer activities. nih.govbohrium.com

Iridoids: This class of monoterpenoids is characterized by a cyclopentanopyran ring system and is found in a wide variety of plants. wikipedia.org Asymmetric synthesis of the iridoid core can be achieved using chiral cyclopentane building blocks, enabling access to these biologically active compounds. researchgate.netmdpi.com

Jasmonates: These are plant hormones involved in various physiological processes. Their structure is based on a cyclopentanone (B42830) or cyclopentenone ring. Synthetic approaches to jasmonates can utilize chiral cyclopentene precursors to establish the correct stereochemistry. researchgate.net

Brefeldin A: This macrolide antibiotic is a potent inhibitor of protein transport. Its synthesis is a significant challenge in organic chemistry, and several total syntheses have utilized chiral cyclopentane derivatives to construct the core of the molecule. bohrium.com

Asymmetric Synthesis Utilizing this compound as a Chiral Template

In asymmetric synthesis, a chiral template or auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The chiral information from the template is transferred to the substrate, and the template is then removed.

This compound can function as a chiral template in several ways. The carboxylic acid can be converted into an amide or an ester with a chiral auxiliary, or the cyclopentene ring itself can direct the approach of reagents. For example, in a Michael addition reaction, the stereocenters on the cyclopentene ring can influence the facial selectivity of the nucleophilic attack on an α,β-unsaturated system attached to the acetic acid side chain. This diastereoselective approach allows for the creation of new stereocenters with high levels of control.

Development of New Synthetic Methodologies Enabled by this compound

The unique structural and stereochemical features of this compound and its derivatives have spurred the development of new synthetic methodologies. For instance, the rigid cyclopentene framework is well-suited for studying and developing cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These cascade reactions can rapidly build molecular complexity from simple starting materials, offering a more efficient and atom-economical approach to the synthesis of complex molecules. The defined stereochemistry of the starting material can be used to control the stereochemical outcome of the entire cascade sequence.

Computational and Theoretical Studies on 1r 2 Cyclopentene 1alpha Acetic Acid

Conformational Analysis of (1R)-2-Cyclopentene-1alpha-acetic acid

The conformational landscape of this compound is primarily dictated by the puckering of the cyclopentene (B43876) ring and the orientation of the acetic acid side chain. The cyclopentene ring is not planar and exists in a dynamic equilibrium between different puckered conformations to relieve torsional strain. The two most common conformations for a cyclopentene ring are the envelope (or Cs) and the twist (or C2) forms.

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane. For 2-cyclopentene, the C4 atom is typically the one that puckers out of the plane defined by the other four atoms. The position of the double bond significantly influences the ring's flexibility.

The twist conformation has two adjacent atoms out of the plane formed by the other three. This conformation often represents a transition state between two envelope forms.

For this compound, the presence of the acetic acid substituent at the C1 position, which is alpha to the double bond, will influence the relative energies of these conformers. Steric interactions between the substituent and the ring hydrogens will play a crucial role. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the geometries and relative energies of these conformers.

A hypothetical conformational analysis would involve rotating the C1-C(acetic) bond to identify stable rotamers of the acetic acid side chain for each ring pucker. The relative energies of these conformers would be calculated to identify the global minimum energy structure.

Table 1: Illustrative Conformational Energy Data for Substituted Cyclopentanes This table presents hypothetical relative energy values to illustrate the expected differences between conformers. Actual values for this compound would require specific calculations.

| Conformer | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C4-endo) | Gauche | 0.00 |

| 2 | Envelope (C4-exo) | Gauche | 1.2 |

| 3 | Twist | Anti | 2.5 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. For this compound, these calculations would provide insights into several key properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. For a cyclopentene derivative, the HOMO is typically associated with the π-system of the double bond.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote low electron density (positive potential), indicating sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the carboxylic acid and the double bond, and a positive potential around the acidic proton.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This can help in understanding the stability of different conformations and the nature of chemical bonds within the molecule.

Table 2: Representative Calculated Electronic Properties for a Cyclopentene Carboxylic Acid Derivative This table contains example data to showcase typical values obtained from quantum chemical calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Molecular Modeling of Interactions with Biological Targets (Excluding Efficacy/Toxicity)

Molecular modeling techniques, such as molecular docking, are used to predict the binding mode and affinity of a small molecule within the active site of a biological target, typically a protein. While excluding efficacy and toxicity, these studies can reveal the fundamental intermolecular interactions that govern molecular recognition.

For this compound, which shares structural motifs with prostaglandins (B1171923), potential biological targets could include enzymes like cyclooxygenases (COX) or prostaglandin (B15479496) synthases. A molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on a function that estimates the binding free energy. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The carboxylic acid moiety is a common feature in many enzyme inhibitors and is likely to form key hydrogen bonds with amino acid residues in an active site. The cyclopentene ring provides a rigid scaffold that can fit into hydrophobic pockets.

Table 3: Hypothetical Intermolecular Interactions from a Molecular Docking Study This table illustrates the types of interactions that might be observed between a cyclopentene carboxylic acid and a hypothetical enzyme active site.

| Ligand Functional Group | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxylic Acid OH | Arginine | Hydrogen Bond | 1.8 |

| Carboxylic Acid C=O | Serine | Hydrogen Bond | 2.1 |

| Cyclopentene Ring | Leucine, Valine | Hydrophobic | - |

Reaction Mechanism Studies of this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways of various transformations, such as additions to the double bond, or reactions involving the carboxylic acid group.

A typical mechanistic study involves:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate are optimized.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier, which is related to the reaction rate.

For instance, the mechanism of electrophilic addition of a reagent like HBr to the double bond could be studied. The calculations would determine whether the reaction proceeds via a concerted or a stepwise mechanism and would predict the stereochemical outcome based on the relative energies of different transition states.

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction This table provides illustrative data for the theoretical study of a reaction mechanism.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Double Bond | TS1 | 15.2 |

| Nucleophilic Attack by Br- | TS2 | 3.5 |

Future Research Directions and Unexplored Avenues for 1r 2 Cyclopentene 1alpha Acetic Acid

Novel Synthetic Routes and Sustainable Production

The development of efficient and environmentally benign methods for synthesizing chiral molecules is a paramount goal in modern chemistry. For (1R)-2-Cyclopentene-1alpha-acetic acid, future research is likely to focus on novel synthetic strategies that prioritize sustainability, atom economy, and catalytic efficiency.

Current research in the broader field of cyclopentane (B165970) synthesis points towards several promising avenues. One area of exploration involves the use of organocatalysis to construct stereochemically rich cyclopentanes. nih.gov Designing an organocascade process could enable the rapid assembly of the carbocyclic core of this compound from simple, readily available materials. nih.gov Furthermore, advancements in asymmetric synthesis, such as the use of chiral Brønsted acids in Piancatelli rearrangements, offer potential pathways to valuable aminocyclopentenones which could serve as precursors. researchgate.net

Another key direction is the exploration of bio-based feedstocks. As the chemical industry shifts towards a more sustainable model, the use of renewable resources is becoming increasingly critical. Research into converting bio-derived materials into key chemical intermediates is a burgeoning field. For instance, the utilization of CO2 and waste biomass as renewable resources for producing valuable products is gaining traction. researchgate.net Future studies could investigate the synthesis of this compound or its precursors from such sustainable sources.

| Research Avenue | Potential Benefit | Key Methodologies |

| Organocatalysis | Rapid assembly, high stereocontrol | Organocascade processes, Michael-aldol-β-lactonization |

| Asymmetric Synthesis | High enantioselectivity | Chiral Brønsted acid catalysis, Piancatelli rearrangement |

| Bio-based Feedstocks | Sustainability, reduced environmental impact | Conversion of biomass, utilization of CO2 |

Expanded Applications as a Chiral Synthon in Complex Molecule Synthesis

This compound is a powerful synthon for the synthesis of a variety of bioactive molecules due to the diverse chemical modifications available for its structural motif. acs.org Chiral cyclopentenones, closely related structures, are key intermediates in the asymmetric synthesis of important chiral bioactive compounds, including prostaglandins (B1171923) and prostanoid derivatives. acs.org

Future research will likely focus on expanding the application of this compound in the synthesis of increasingly complex and biologically significant molecules. The development of novel domino or organocascade processes that generate multiple bonds and stereocenters in a single operation will be crucial. nih.gov For example, a Michael-aldol-β-lactonization organocascade process has been shown to be effective for the synthesis of complex cyclopentanes, constructing two C-C bonds, one C-O bond, two rings, and up to three contiguous stereogenic centers with high stereocontrol. nih.gov Applying such methodologies to this compound could significantly enhance synthetic efficiency.

The convergent, asymmetric synthesis of cyclopentane nuclei bearing multiple chiral centers remains a significant challenge. nih.gov Rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols have been shown to generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity. nih.gov Exploring similar carbene-initiated domino sequences starting from derivatives of this compound could open up new pathways to complex natural products and pharmaceutical agents.

Advanced Derivatization Strategies for Enhanced Selectivity

The functional groups of this compound, the carboxylic acid and the double bond, offer multiple points for derivatization. Future research will likely focus on developing advanced derivatization strategies to enhance the selectivity of subsequent reactions, allowing for more precise control over the synthesis of complex molecules.

One area of interest is the development of novel protecting groups that can be selectively introduced and removed under mild conditions. This would allow for the sequential functionalization of the molecule with a high degree of control. Additionally, the use of directing groups to control the stereochemical outcome of reactions on the cyclopentene (B43876) ring is a promising avenue. For instance, chemists have developed methods for constructing "gamma chiral centers" on simple carboxylic acids using special ligand molecules that direct a palladium catalyst to a specific C-H bond. scripps.edu Applying similar C-H activation strategies to this compound could enable the introduction of new stereocenters with high precision.

Furthermore, derivatization can be employed to improve the analytical performance for the detection and quantification of related compounds in complex mixtures. nih.gov While not a synthetic strategy, the development of derivatization protocols for analytical purposes is crucial for monitoring reaction progress and ensuring product purity.

| Derivatization Strategy | Goal | Potential Impact |

| Novel Protecting Groups | Sequential functionalization | Increased synthetic flexibility and control |

| C-H Activation | Precise introduction of new stereocenters | Access to novel and complex molecular architectures |

| Analytical Derivatization | Enhanced detection and quantification | Improved process monitoring and quality control |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved efficiency, and greater reproducibility. mdpi.comnih.gov Future research on this compound will undoubtedly explore its synthesis and derivatization using these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. mdpi.com The continuous nature of flow processes also facilitates scalability, making it an attractive approach for the industrial production of valuable chiral building blocks. almacgroup.com The synthesis of active pharmaceutical ingredients has been successfully demonstrated using multi-step continuous flow systems, highlighting the potential for applying this technology to the production of complex molecules derived from this compound. nih.gov

Automated synthesis platforms, which combine robotics with data-driven algorithms, are poised to revolutionize organic synthesis. nih.gov These platforms can perform reactions, purify products, and even optimize reaction conditions with minimal human intervention. chemspeed.comresearchgate.net The development of automated assembly-line synthesis methods for the iterative formation of C(sp3)–C(sp3) bonds with high stereochemical control has been reported, demonstrating the feasibility of automating complex synthetic sequences. chemspeed.comresearchgate.net Integrating the synthesis and derivatization of this compound into such automated platforms would not only accelerate the discovery of new bioactive molecules but also make their production more efficient and reliable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.